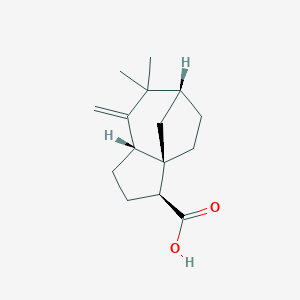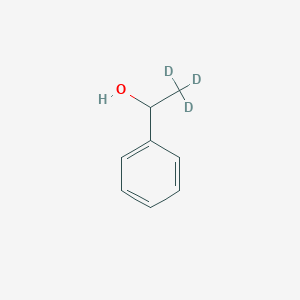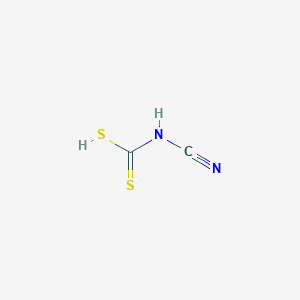
Cyanodithioimidocarbonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanodithioimidocarbonic acid (CDTA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfur-containing molecule that can form strong complexes with metal ions, making it useful in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Cyanodithioimidocarbonic acid has been used in a variety of scientific research applications, including metal ion extraction, electrochemistry, and catalysis. It is particularly useful in the extraction of rare earth metals, which are important for a variety of industrial applications. Cyanodithioimidocarbonic acid has also been used in electrochemical studies to understand the behavior of metal ions in solution. Additionally, Cyanodithioimidocarbonic acid has been used as a catalyst in organic reactions, such as the synthesis of cyclic carbonates.
Wirkmechanismus
The mechanism of action of Cyanodithioimidocarbonic acid is based on its ability to form strong complexes with metal ions. The sulfur atoms in Cyanodithioimidocarbonic acid can coordinate with metal ions, forming stable complexes. This makes Cyanodithioimidocarbonic acid useful in the extraction of metal ions from solutions. Additionally, the complex formation between Cyanodithioimidocarbonic acid and metal ions can alter the reactivity of the metal ions, making Cyanodithioimidocarbonic acid useful as a catalyst in organic reactions.
Biochemische Und Physiologische Effekte
Cyanodithioimidocarbonic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. Cyanodithioimidocarbonic acid has also been used as a chelating agent in medical applications, such as the treatment of heavy metal poisoning.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyanodithioimidocarbonic acid in lab experiments include its ability to form stable complexes with metal ions, its low toxicity, and its ease of synthesis. However, Cyanodithioimidocarbonic acid has some limitations as well. It can only form complexes with certain metal ions, and its complex formation can be affected by pH and other environmental factors.
Zukünftige Richtungen
There are several future directions for research on Cyanodithioimidocarbonic acid. One area of interest is the development of new synthesis methods for Cyanodithioimidocarbonic acid that are more efficient and environmentally friendly. Additionally, there is potential for the use of Cyanodithioimidocarbonic acid in the development of new catalysts for organic reactions. Further studies are also needed to understand the biochemical and physiological effects of Cyanodithioimidocarbonic acid and its potential as a chelating agent for medical applications.
Conclusion:
Cyanodithioimidocarbonic acid is a sulfur-containing molecule that has been widely used in scientific research due to its ability to form stable complexes with metal ions. It has been used in a variety of applications, including metal ion extraction, electrochemistry, and catalysis. Although there is still much to be learned about Cyanodithioimidocarbonic acid, it has shown promise as a useful tool in scientific research.
Synthesemethoden
Cyanodithioimidocarbonic acid can be synthesized through a multi-step process. The first step involves the reaction of cyanogen chloride with thiourea to form cyanodithioimidocarbonic acid chloride. This intermediate is then reacted with sodium hydroxide to form the final product, Cyanodithioimidocarbonic acid. The synthesis of Cyanodithioimidocarbonic acid is relatively simple and can be easily scaled up for larger quantities.
Eigenschaften
CAS-Nummer |
108-04-3 |
|---|---|
Produktname |
Cyanodithioimidocarbonic acid |
Molekularformel |
C2H2N2S2 |
Molekulargewicht |
118.19 g/mol |
IUPAC-Name |
cyanocarbamodithioic acid |
InChI |
InChI=1S/C2H2N2S2/c3-1-4-2(5)6/h(H2,4,5,6) |
InChI-Schlüssel |
FKTUXVQEOXYNMO-UHFFFAOYSA-N |
Isomerische SMILES |
C(#N)N=C(S)S |
SMILES |
C(#N)NC(=S)S |
Kanonische SMILES |
C(#N)NC(=S)S |
Andere CAS-Nummern |
108-04-3 |
Synonyme |
Carbamodithioic acid, cyano- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



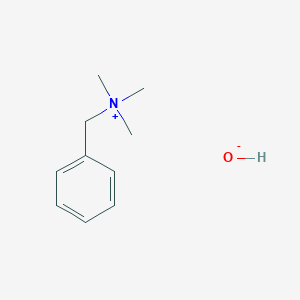
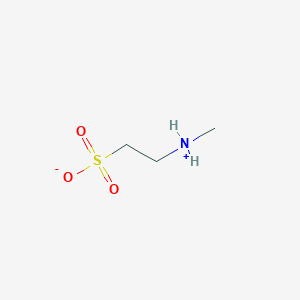
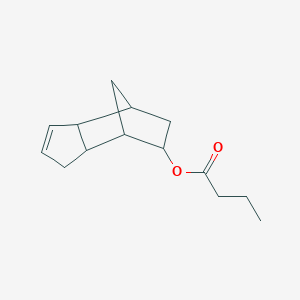

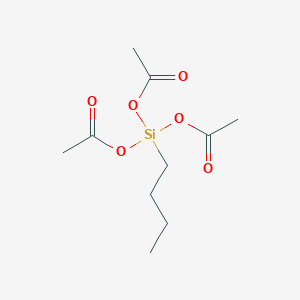

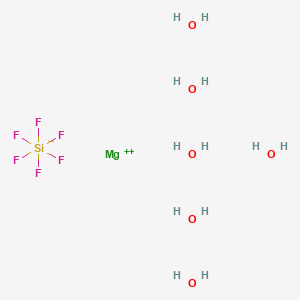

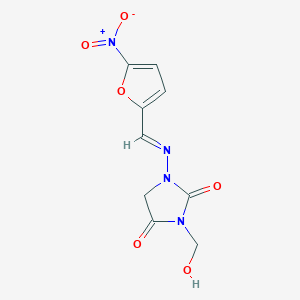
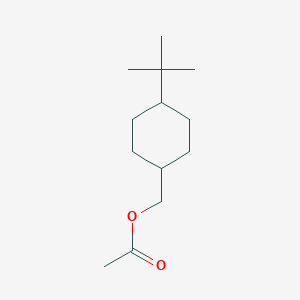
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
